molecular formula C20H15N3OS2 B11537923 (5S,6R)-6-(1H-benzotriazol-1-yl)-3,5-di(thiophen-2-yl)cyclohex-2-en-1-one

(5S,6R)-6-(1H-benzotriazol-1-yl)-3,5-di(thiophen-2-yl)cyclohex-2-en-1-one

Cat. No.: B11537923
M. Wt: 377.5 g/mol
InChI Key: SEWNZRWNLRKDFC-JLTOFOAXSA-N
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Description

6-(1H-1,2,3-BENZOTRIAZOL-1-YL)-3,5-BIS(THIOPHEN-2-YL)CYCLOHEX-2-EN-1-ONE is a complex organic compound that features a benzotriazole moiety and two thiophene rings attached to a cyclohexene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1H-1,2,3-BENZOTRIAZOL-1-YL)-3,5-BIS(THIOPHEN-2-YL)CYCLOHEX-2-EN-1-ONE typically involves multi-step organic reactions. One common approach is to start with the cyclohexene core and introduce the benzotriazole and thiophene groups through a series of substitution and coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

6-(1H-1,2,3-BENZOTRIAZOL-1-YL)-3,5-BIS(THIOPHEN-2-YL)CYCLOHEX-2-EN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the cyclohexene core or the benzotriazole moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzotriazole or thiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Various halogenating agents or nucleophiles in the presence of suitable catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while reduction can lead to partially or fully saturated derivatives.

Scientific Research Applications

6-(1H-1,2,3-BENZOTRIAZOL-1-YL)-3,5-BIS(THIOPHEN-2-YL)CYCLOHEX-2-EN-1-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 6-(1H-1,2,3-BENZOTRIAZOL-1-YL)-3,5-BIS(THIOPHEN-2-YL)CYCLOHEX-2-EN-1-ONE involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can interact with metal ions, while the thiophene rings can participate in π-π interactions with aromatic systems. These interactions can modulate biological pathways or enhance the material properties of the compound.

Comparison with Similar Compounds

Similar Compounds

    Benzotriazole derivatives: Compounds with similar benzotriazole moieties but different substituents.

    Thiophene derivatives: Compounds with thiophene rings attached to different cores.

    Cyclohexene derivatives: Compounds with modified cyclohexene cores and various substituents.

Uniqueness

6-(1H-1,2,3-BENZOTRIAZOL-1-YL)-3,5-BIS(THIOPHEN-2-YL)CYCLOHEX-2-EN-1-ONE is unique due to the combination of benzotriazole and thiophene rings attached to a cyclohexene core. This unique structure imparts specific chemical and physical properties that make it valuable for various applications in research and industry.

Properties

Molecular Formula

C20H15N3OS2

Molecular Weight

377.5 g/mol

IUPAC Name

(5S,6R)-6-(benzotriazol-1-yl)-3,5-dithiophen-2-ylcyclohex-2-en-1-one

InChI

InChI=1S/C20H15N3OS2/c24-17-12-13(18-7-3-9-25-18)11-14(19-8-4-10-26-19)20(17)23-16-6-2-1-5-15(16)21-22-23/h1-10,12,14,20H,11H2/t14-,20-/m1/s1

InChI Key

SEWNZRWNLRKDFC-JLTOFOAXSA-N

Isomeric SMILES

C1[C@@H]([C@H](C(=O)C=C1C2=CC=CS2)N3C4=CC=CC=C4N=N3)C5=CC=CS5

Canonical SMILES

C1C(C(C(=O)C=C1C2=CC=CS2)N3C4=CC=CC=C4N=N3)C5=CC=CS5

Origin of Product

United States

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